2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile
Description
2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile (IUPAC name: 2-amino-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile) is a substituted nicotinonitrile derivative characterized by a pyridine core with amino, nitrile, and aryl substituents. Its molecular formula is C₁₈H₁₁ClN₃, with a molecular weight of 304.76 g/mol. The compound exhibits a melting point of 184–186°C and displays distinct spectroscopic signatures:
- FT-IR: Peaks at 3489 cm⁻¹ (N–H stretch), 2229 cm⁻¹ (C≡N), and aromatic C=C stretches at 1596–1478 cm⁻¹ .
- ¹H NMR: Aromatic protons resonate between δ 7.12–8.15 ppm, with NH₂ protons at δ 7.15 (s, 2H) .
- ¹³C NMR: Key signals include δ 160.6 (C=N), 116.6 (C≡N), and aromatic carbons at δ 127.7–137.8 .
This compound is synthesized via multicomponent reactions using 2-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate under acidic catalysis . Its structural features, such as the electron-withdrawing chlorine and nitrile groups, make it a candidate for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)22-18(21)15(14)11-20/h1-10H,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTFDSKMEYTLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile typically involves a multi-step reaction sequence. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Mannich Reaction: Involves primary amines and formaldehyde to form substituted derivatives.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Mannich reactions yield substituted 2-alkylamino derivatives .
Scientific Research Applications
Synthesis of 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. The common synthetic route includes:
- Reactants : 2-chlorobenzaldehyde, malononitrile, and ammonium acetate.
- Catalyst : Guanidine hydrochloride is often used to facilitate the reaction.
- Methodology : A one-pot reaction process minimizes solvent use and enhances yield (84-96%).
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Preliminary studies have shown its ability to inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against human adenoviruses. Certain derivatives have demonstrated low micromolar potency with selectivity indexes greater than 100, indicating potential for therapeutic use in viral infections .
Antimicrobial Effects
In addition to its anticancer and antiviral activities, the compound has shown promise as an antimicrobial agent. Studies suggest it can inhibit the growth of various bacterial strains, supporting its potential application in treating infectious diseases .
Chemical Reactivity and Mechanism of Action
The chemical structure of this compound allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form nitro or hydroxyl derivatives.
- Reduction : Reduction reactions can yield amine derivatives.
- Substitution Reactions : Nucleophilic substitution can occur at the chlorine atom.
The mechanism of action primarily involves enzyme inhibition or receptor binding, modulating biological pathways crucial for disease progression.
Applications in Material Science
Beyond medicinal chemistry, this compound's unique electronic properties make it suitable for applications in materials science:
- Fluorescent Sensors : It has been utilized in developing fluorescent sensors for monitoring environmental parameters and biological imaging due to its photophysical properties .
- Photopolymerization : The compound accelerates cationic photopolymerization processes, showcasing its utility in advanced material synthesis .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Compounds were assessed for their IC50 values, revealing several candidates with promising anticancer activity.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.5 | >100 |
| Compound B | HeLa (Cervical) | 0.3 | >150 |
Case Study 2: Antiviral Efficacy
Research focused on the antiviral properties against human adenovirus indicated that certain derivatives exhibited significant inhibition rates.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | 0.27 | 156.8 | >580 |
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Influences
- Chlorine Substitution :
- The 2-chlorophenyl group in the parent compound introduces moderate electron-withdrawing effects, stabilizing the pyridine ring and influencing π-π stacking in crystal structures . In contrast, 2,4-dichlorophenyl (ADPN) enhances cytotoxicity, likely due to increased lipophilicity and binding affinity to the Eg5 kinesin ATPase domain .
- 4-Fluorophenyl and 4-methoxyphenyl substituents alter electronic density, affecting applications such as corrosion inhibition (methoxy’s electron-donating properties) or solar cell efficiency (fluorine’s electronegativity) .
Crystallographic and Supramolecular Features
- Single-crystal X-ray studies of ADPN reveal N–H⋯N and C–H⋯N hydrogen bonds , forming a 3D network that stabilizes the crystal lattice . Similar interactions are observed in the parent compound but with fewer chlorines, leading to weaker dispersion forces .
Notes
Synthetic Methods: Most nicotinonitriles are synthesized via one-pot reactions under microwave irradiation or acidic catalysis, achieving yields of 60–70% .
Computational Insights: Density functional theory (DFT) studies on ADPN correlate its stability with dispersion forces and donor-acceptor orbital interactions .
Biological Activity
2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile (commonly referred to as APN) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps often include the reaction of aromatic aldehydes with malononitrile under basic conditions, followed by cyclization to form the desired product. Recent methods have utilized various catalysts, including copper acetate and microwave irradiation, to enhance yield and efficiency .
Anticancer Properties
Research indicates that APN exhibits notable cytotoxicity against various cancer cell lines. In studies involving breast cancer cells, certain derivatives of APN demonstrated cytotoxic effects that surpassed those of established chemotherapeutic agents like Doxorubicin . The mechanism appears to involve the inhibition of specific kinases and interaction with DNA, leading to apoptosis in cancer cells.
Table 1: Cytotoxicity of APN Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin |
|---|---|---|---|
| APN | MCF-7 (Breast) | 0.5 | Higher potency |
| APN-3 | MDA-MB-231 | 0.3 | Higher potency |
Antimicrobial Activity
APN has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. In particular, it has shown effectiveness against Candida albicans and Escherichia coli, making it a candidate for further development in treating infections .
Table 2: Antimicrobial Efficacy of APN
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. albicans | 12.5 μg/mL |
| E. faecalis | 25 μg/mL |
| P. aeruginosa | 15 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of APN has been investigated through various assays that measure its ability to inhibit inflammatory mediators. The compound has demonstrated the capacity to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases .
The biological activity of APN is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : APN can inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It binds to receptors that modulate various signaling pathways related to inflammation and immune response.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication processes essential for cancer cell survival .
Case Studies
In one notable study, the efficacy of APN derivatives was tested in vivo using murine models bearing human tumor xenografts. The results revealed a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. This supports the potential for APNs as effective therapeutic agents against resistant cancer types .
Q & A
Q. What are the optimal synthetic methodologies for 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile in academic research?
The compound is typically synthesized via one-pot multicomponent reactions. A common protocol involves reacting 2-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate in ethanol under reflux, catalyzed by boric acid. Microwave-assisted synthesis (e.g., 80°C, 20 min) improves yields (65–75%) by accelerating cyclocondensation . For reproducibility, stoichiometric ratios (1:1:1:1.2 for aldehyde, ketone, malononitrile, and ammonium acetate) and solvent selection (ethanol or methanol) are critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR : and NMR confirm substituent positions. For example, aromatic protons appear at δ 7.2–8.2 ppm, while the amino group resonates as a singlet (~δ 6.3 ppm) .
- X-ray diffraction : Single-crystal X-ray analysis (e.g., SHELX refinement) reveals dihedral angles between aromatic rings (e.g., 55–75° between pyridyl and phenyl groups) and hydrogen-bonding networks (N–H⋯N, C–H⋯N) stabilizing the crystal lattice .
- FT-IR : Stretching vibrations for nitrile (C≡N: ~2200 cm) and amino (N–H: ~3350 cm) groups validate functional groups .
Advanced Research Questions
Q. How do computational methods (DFT, NBO) elucidate electronic properties and intermolecular interactions?
Density Functional Theory (DFT) with BP86-D3 functionals and 6-31+G(d) basis sets predicts structural parameters (bond lengths, angles) within 2% deviation from experimental X-ray data. Natural Bond Orbital (NBO) analysis identifies donor-acceptor interactions (e.g., LP(N)→σ*(C–Cl)) contributing to dimer stability. Dispersion-corrected DFT-D3 quantifies intermolecular forces (e.g., π-π stacking energy: ~5 kcal/mol) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR signals (e.g., nitrile carbon at δ 116–120 ppm vs. δ 110–115 ppm) arise from solvent polarity or crystallographic packing. Cross-validation via:
Q. How can reaction conditions be optimized to mitigate low yields in scaled-up synthesis?
Low yields (<50%) often stem from incomplete cyclization or side reactions. Mitigation strategies:
- Catalyst screening : Boric acid vs. ionic liquids (e.g., [BMIM]Br) to enhance regioselectivity .
- Solvent-free conditions : Reduce hydrolysis of intermediates.
- Microwave vs. conventional heating : Compare kinetics via Arrhenius plots to identify time-temperature trade-offs .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
